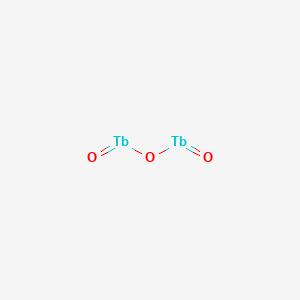![molecular formula C10H11N4Na2O8P B7802461 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate” is a highly integrated device known as AIROCTM CYW20819, which is a Bluetooth® 5.2-compliant, ultra-low-power microcontroller unit (MCU) with an Arm® Cortex®-M4 CPU. This compound is designed to support both Classic Bluetooth® and Bluetooth® Low Energy, making it suitable for a wide range of wireless communication applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of AIROCTM CYW20819 involves the integration of various semiconductor materials and components to form a system on chip (SoC). The process includes:
Semiconductor Fabrication: Using photolithography and etching techniques to create the integrated circuits.
Assembly: Combining the semiconductor die with other components such as capacitors, resistors, and antennas.
Packaging: Encapsulating the assembled components to protect them from environmental factors.
Industrial Production Methods: The industrial production of AIROCTM CYW20819 follows standard semiconductor manufacturing processes, including:
Wafer Fabrication: Producing silicon wafers with multiple integrated circuits.
Die Cutting: Separating individual dies from the wafer.
Testing: Ensuring each die meets performance specifications.
Packaging and Final Testing: Encapsulating the dies and conducting final quality assurance tests
化学反応の分析
AIROCTM CYW20819, being an electronic device, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on electronic interactions and signal processing. the materials used in its construction, such as silicon and various metals, can undergo reactions during the manufacturing process, such as:
Oxidation: Formation of silicon dioxide layers on silicon wafers.
Doping: Introducing impurities into the silicon to modify its electrical properties.
Etching: Removing specific areas of material to create circuit patterns
科学的研究の応用
AIROCTM CYW20819 has a wide range of applications in scientific research, including:
Wireless Communication: Used in developing Bluetooth®-enabled devices for data transmission.
Internet of Things (IoT): Integration into IoT devices for smart home applications, wearable technology, and industrial automation.
Medical Devices: Implementation in health monitoring devices for wireless data transfer.
Environmental Monitoring: Utilized in sensors for tracking environmental parameters such as temperature and humidity
作用機序
The mechanism of action of AIROCTM CYW20819 involves the transmission and reception of Bluetooth® signals. The Arm® Cortex®-M4 CPU processes these signals, enabling communication between devices. The compound’s low-power design ensures efficient energy consumption, making it ideal for battery-operated devices. The Bluetooth® protocol stack manages the connection and data exchange processes, ensuring reliable communication .
類似化合物との比較
AIROCTM CYW20819 can be compared with other Bluetooth® microcontroller units such as:
AIROCTM CYW20820: Similar to CYW20819 but with additional features and higher performance.
AIROCTM CYW20835: Focuses on Bluetooth® Low Energy applications with enhanced power efficiency.
Nordic Semiconductor nRF52840: Another Bluetooth® 5.2-compliant MCU with similar capabilities but different architecture and features.
The uniqueness of AIROCTM CYW20819 lies in its balanced performance, low power consumption, and dual-mode Bluetooth® support, making it versatile for various applications .
特性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLCWYVVNBGEE-IDIVVRGQSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
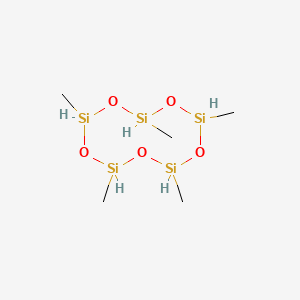
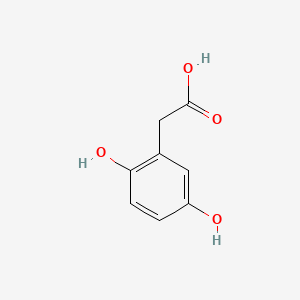
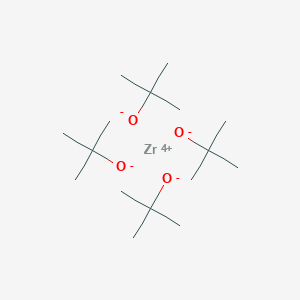
![4-Sulfocalix[4]arene](/img/structure/B7802416.png)
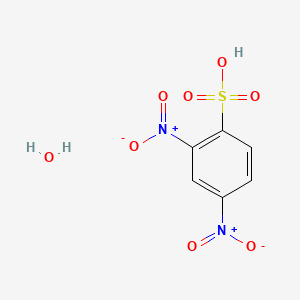
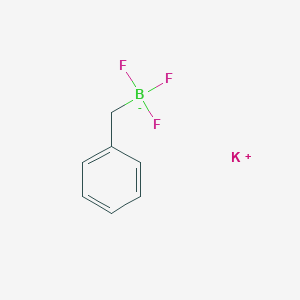
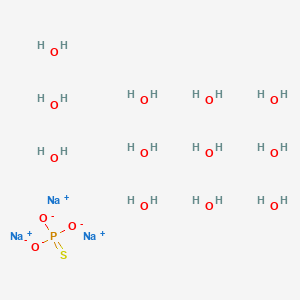
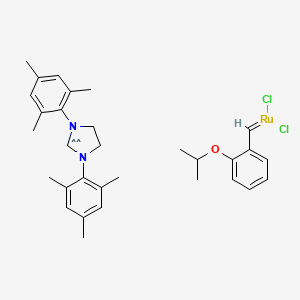
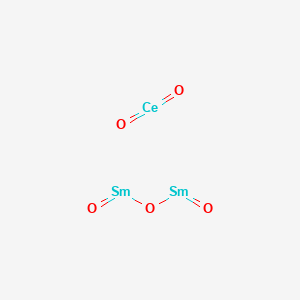
![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)

